
2-Naphthalen-2-yl-1-piperazin-1-ylethanone
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Overview
Description
2-Naphthalen-2-yl-1-piperazin-1-ylethanone is an organic compound with the molecular formula C16H18N2O It is a derivative of naphthalene and piperazine, featuring a naphthalene ring attached to a piperazine moiety through an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yl-1-piperazin-1-ylethanone typically involves the reaction of 2-naphthoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-yl-1-piperazin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene-piperazine compounds.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalen-2-yl-1-piperazin-1-ylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-yl-1-piperazin-1-ylethanone is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its naphthalene and piperazine moieties. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)-1-piperazin-1-ylethanone trifluoroacetate: A similar compound with an additional trifluoroacetate group, used in proteomics research.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine structures, investigated for their affinity to alpha1-adrenergic receptors.
Uniqueness
2-Naphthalen-2-yl-1-piperazin-1-ylethanone is unique due to its specific combination of naphthalene and piperazine, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C16H18N2O/c19-16(18-9-7-17-8-10-18)12-13-5-6-14-3-1-2-4-15(14)11-13/h1-6,11,17H,7-10,12H2 |
InChI Key |
YRLZSIWGMOLTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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